molecular formula C4H2BrNOS B2850862 4-Bromo-1,2-thiazole-5-carbaldehyde CAS No. 5242-62-6

4-Bromo-1,2-thiazole-5-carbaldehyde

Cat. No.: B2850862
CAS No.: 5242-62-6
M. Wt: 192.03
InChI Key: MNNUROHOKPDRKM-UHFFFAOYSA-N
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Description

4-Bromo-1,2-thiazole-5-carbaldehyde: is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-thiazole-5-carbaldehyde typically involves the bromination of a thiazole precursor followed by formylation. One common method includes the reaction of 4-bromo-1,2-thiazole with a formylating agent such as N-formylmorpholine under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Amines or hydrazines under mild acidic or basic conditions.

Major Products:

    Substitution Products: Various substituted thiazoles.

    Oxidation Products: 4-Bromo-1,2-thiazole-5-carboxylic acid.

    Reduction Products: 4-Bromo-1,2-thiazole-5-methanol.

    Condensation Products: Imines and hydrazones.

Comparison with Similar Compounds

  • 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
  • 5-Bromo-1,3-thiazole-2-carbaldehyde
  • 4-Methylthiazole-2-carbaldehyde

Comparison: 4-Bromo-1,2-thiazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which confer distinct reactivity and biological activity compared to its analogs. For instance, the presence of the bromine atom at the 4-position enhances its electrophilic character, making it more reactive in substitution reactions .

Properties

IUPAC Name

4-bromo-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-1-6-8-4(3)2-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNUROHOKPDRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5242-62-6
Record name 4-bromo-1,2-thiazole-5-carbaldehyde
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